molecular formula C23H42N4O6S2 B6286323 Biotin-PEG(3)-SH CAS No. 1208242-09-4

Biotin-PEG(3)-SH

Cat. No. B6286323
CAS RN: 1208242-09-4
M. Wt: 534.7 g/mol
InChI Key: YJAUWQGBJPNTNN-IPJJNNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG(3)-SH is a compound that contains biotin, a polyethylene glycol (PEG) spacer, and a sulfhydryl group (SH). Biotin has a strong binding affinity with proteins like avidin and streptavidin, making it useful in various biological applications . The PEG spacer increases the hydrophilicity of the molecules, enhancing their solubility . The SH group can form covalent bonds, allowing the compound to attach to other molecules .


Synthesis Analysis

The synthesis of Biotin-PEG(3)-SH involves the use of atom transfer radical polymerization (ATRP) and sequential monomer addition . Another approach involves halogen end group modification with azides and subsequent copper-catalyzed azide–alkyne cycloadditions .


Molecular Structure Analysis

The molecular structure of Biotin-PEG(3)-SH includes a biotin molecule, a PEG spacer, and a sulfhydryl group. The PEG spacer is a hydrophilic chain that enhances the solubility of the compound .


Chemical Reactions Analysis

Biotin-PEG(3)-SH can react with carboxyl groups on carboxy terminal, aspartate, or glutamate residues using EDC, DCC, or activated esters e.g., NHS esters . It can also be used to label terminal alkynes via copper-catalyzed click reactions or copper-free click reactions with cyclooctynes .


Physical And Chemical Properties Analysis

Biotin-PEG(3)-SH is a water-soluble compound due to the presence of the PEG spacer . Its molecular weight and other physical and chemical properties can vary depending on the length of the PEG chain and the specific conditions under which it is synthesized .

Mechanism of Action

Target of Action

Biotin-PEG(3)-SH, also known as Biotin-PEG3-Azide, is a non-cleavable, azide-activated biotinylation reagent . It primarily targets terminal alkynes via a copper-catalyzed click reaction, strained cyclooctynes (e.g., DBCO or BCN compounds) via Cu-free click reaction, or phosphine-labeled molecules by a mechanism known as Staudinger chemistry . This enables efficient and specific conjugation of derivatized molecules in biological samples .

Mode of Action

Biotin-PEG(3)-SH interacts with its targets by forming a stable triazole linkage . The PEG spacer increases the hydrophilicity of the molecules, which can enhance the solubility and stability of the conjugated molecules .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG(3)-SH are largely dependent on the molecules it is conjugated with. For instance, in a study where Biotin-PEG(3)-SH was used in the fabrication of a multifunctional tetraphenylporphyrin (TPP) conjugated polyethylene glycol with biotin (TPP-PEG-biotin) as a photo-dynamic therapy (PDT) material, it was found to co-target glucose-regulated protein 78 (GRP78) and the lysosome . This led to the activation of the unfolded protein response (UPR) signaling .

Pharmacokinetics

The pharmacokinetics of Biotin-PEG(3)-SH are influenced by its PEGylation. PEGylation is known to improve the pharmacokinetics of drugs by increasing their solubility, stability, and circulation time . .

Result of Action

The molecular and cellular effects of Biotin-PEG(3)-SH’s action are largely dependent on the molecules it is conjugated with. In the case of the TPP-PEG-biotin study, the conjugate led to the reduction of GRP78 level and lysosomal ceramide, contributing to the stability of the lysosomal membrane . It also induced rapid mitochondrial membrane potential transition (MPT), leading to cellular apoptosis .

Action Environment

The action, efficacy, and stability of Biotin-PEG(3)-SH can be influenced by various environmental factors. For instance, the efficiency of its reaction with terminal alkynes can be influenced by the presence of copper ions . Additionally, the stability and solubility of Biotin-PEG(3)-SH can be enhanced in aqueous environments due to the hydrophilic nature of the PEG spacer .

Safety and Hazards

When handling Biotin-PEG(3)-SH, it’s important to ensure adequate ventilation and use personal protective equipment such as safety goggles, protective gloves, and impervious clothing. An accessible safety shower and eye wash station should also be provided .

Future Directions

Biotin-PEG linkers, including Biotin-PEG(3)-SH, are widely used in detection, immobilization, targeting, labeling, and nonradioactive purification. They have strong binding affinity with avidin, making them useful in various biological and medical applications . Future research may explore new applications of these compounds in areas such as drug delivery, diagnostics, and nanotechnology .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-[3-(3-sulfanylpropanoylamino)propoxy]ethoxy]ethoxy]propyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42N4O6S2/c28-20(6-2-1-5-19-22-18(17-35-19)26-23(30)27-22)24-8-3-10-31-12-14-33-15-13-32-11-4-9-25-21(29)7-16-34/h18-19,22,34H,1-17H2,(H,24,28)(H,25,29)(H2,26,27,30)/t18-,19-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJAUWQGBJPNTNN-IPJJNNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCS)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42N4O6S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG(3)-SH

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